

Technical Guide: Melting Point of 3-Chloro-4-ethoxybenzoic Acid

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Compound of Interest

Compound Name: 3-Chloro-4-ethoxybenzoic acid

Cat. No.: B1361469

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This technical guide provides an in-depth overview of the melting point of **3-Chloro-4-ethoxybenzoic acid**, a key physical property for its identification and purity assessment. This document outlines the accepted melting point range, a detailed experimental protocol for its determination, and the logical workflow for chemical characterization where melting point analysis is a critical step.

Core Data: Physical and Chemical Properties

The physical properties of **3-Chloro-4-ethoxybenzoic acid** are essential for its proper handling, characterization, and use in research and development. A summary of its key quantitative data is presented below.

Property	Value	Source
Melting Point	211-215 °C (lit.)	
CAS Number	213598-15-3	[1]
Molecular Formula	C ₉ H ₉ ClO ₃	[1]
Molecular Weight	200.62 g/mol	[1]

The Role of Melting Point in Compound Purity

The melting point is a fundamental thermal analysis technique used to characterize crystalline solids.^[1] For a pure crystalline substance, the melting point is a sharp, well-defined temperature range, typically 0.5-1.0 °C, at which the solid phase transitions to a liquid. The presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression.^{[1][2]} This results in a lower and broader melting range.^{[2][3]} Consequently, an accurate melting point determination serves as a crucial indicator of the purity of **3-Chloro-4-ethoxybenzoic acid**. A sharp melting range within the established literature value is indicative of high purity.^[3]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard technique for determining the melting point of a crystalline solid.^[4] The following protocol outlines the procedure using a modern digital melting point apparatus.

Materials and Equipment

- **3-Chloro-4-ethoxybenzoic acid** (sample must be completely dry and in powdered form)^[5]
^[6]
- Capillary tubes (sealed at one end)
- Mortar and pestle (if sample is not a fine powder)
- Digital melting point apparatus
- Spatula

Procedure

- Sample Preparation:
 - Place a small amount of **3-Chloro-4-ethoxybenzoic acid** on a clean, dry watch glass. If necessary, gently grind the solid into a fine powder using a mortar and pestle.^[7]

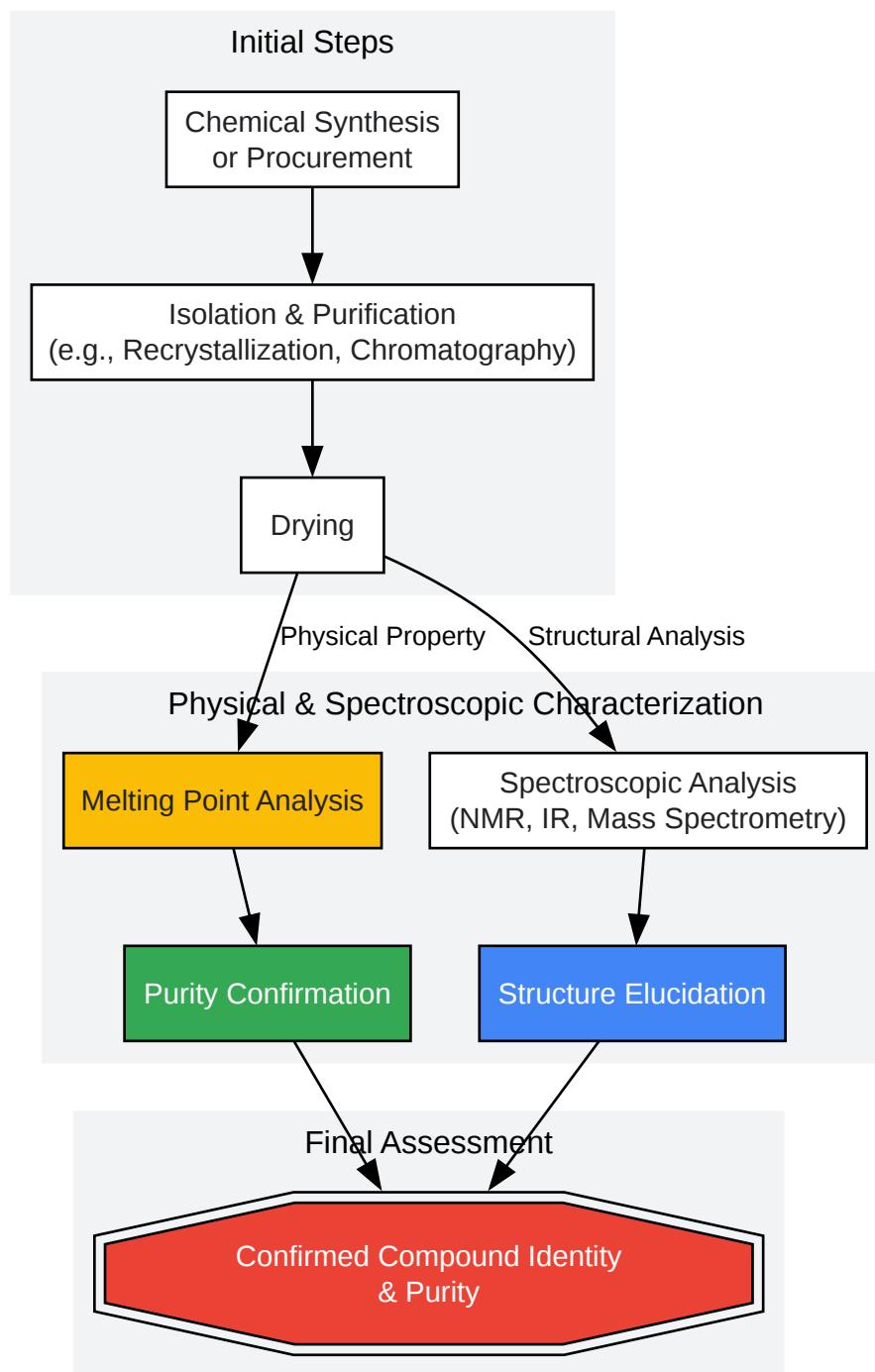
- Press the open end of a capillary tube into the powdered sample until a small amount of solid is forced into the tube.[6]
- Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[6]
- Continue this process until the packed sample is 2-3 mm high. A well-packed sample is crucial for accurate results.[6][7]
- Initial Rapid Determination (Optional but Recommended):
 - Insert the prepared capillary tube into the heating block of the melting point apparatus.
 - Set a rapid heating rate (e.g., 10-15 °C per minute) to quickly determine an approximate melting range.[7][8] This provides a preliminary indication and saves time in the subsequent accurate measurement.
- Accurate Melting Point Determination:
 - Allow the apparatus to cool to at least 15-20 °C below the approximate melting point observed.[6][7]
 - Insert a new capillary tube with the sample into the apparatus.
 - Set the heating rate to a slow and steady 1-2 °C per minute.[7] A slow heating rate is essential to ensure thermal equilibrium and obtain an accurate reading.[5]
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (T1, onset of melting).[6][7]
 - Continue heating and record the temperature at which the last crystal of the solid turns into a clear liquid (T2, completion of melting).[6][7]
 - The melting point is reported as the range T1 - T2.
- Repeat Measurements:

- For reliable results, the determination should be repeated at least twice with fresh samples.^[7] Consistent values across multiple measurements confirm the accuracy of the result.

Visualizations

Logical Workflow for Compound Characterization

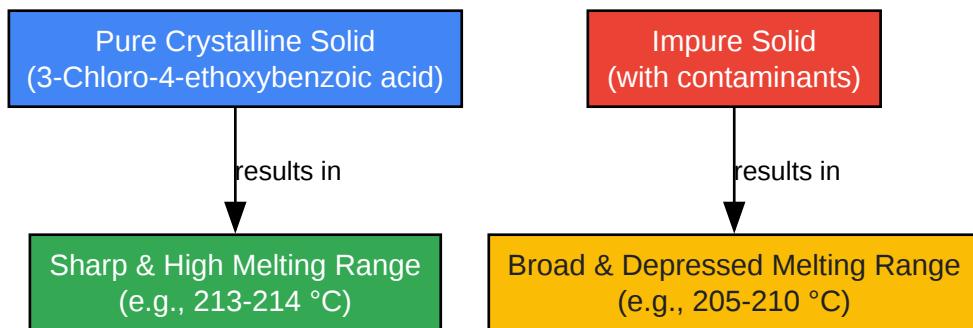
The following diagram illustrates a typical workflow for the characterization of a synthesized or procured chemical compound, highlighting the role of melting point analysis.

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Caption: Workflow for Chemical Compound Identification and Purity Assessment.

Relationship Between Purity and Melting Point

This diagram illustrates the concept of melting point depression caused by impurities.



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Caption: Effect of Purity on Melting Point Range.

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